tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11;/h8H,4-7,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYQQPSDLQAGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662444 | |
| Record name | tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-74-2 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. It serves as a precursor in the synthesis of pharmaceuticals targeting specific receptors involved in these conditions.
Organic Synthesis
The compound acts as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that are useful in chemical research and industrial applications .
Research indicates that this compound interacts with specific protein targets, modulating biological pathways such as the Keap1–Nrf2 pathway, which is crucial for cellular defense against oxidative stress. Its potential as an enzyme inhibitor has been explored, particularly regarding its role in modulating sphingosine kinase activity, which is relevant in various disease models including cancer and inflammatory diseases .
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of sphingosine kinases (SphK1 and SphK2) demonstrated that compounds related to this compound could selectively inhibit these enzymes, leading to decreased levels of sphingosine-1-phosphate (S1P) in cultured cells. This finding suggests potential applications in treating conditions like ulcerative colitis and Crohn's disease .
Case Study 2: Synthesis of New Derivatives
Research has shown that modifying the pyrrolidine structure can yield new derivatives with enhanced biological activity. For instance, derivatives synthesized from tert-butyl 2-(aminomethyl)pyrrolidine have been tested for their efficacy against various cancer cell lines, indicating promising therapeutic potential .
Mechanism of Action
The mechanism by which tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride exerts its effects depends on its specific application. In drug development, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with molecular targets such as enzymes or receptors. The exact pathways and molecular targets involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Substituent Modifications on the Pyrrolidine Ring
The target compound’s aminomethyl group distinguishes it from structurally related analogs. For example:
- tert-Butyl 2-aminopyrrolidine-1-carboxylate hydrochloride (CAS: 1956366-26-9) lacks the methylene spacer, resulting in a direct amino group at the 2-position.
- tert-Butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate (CAS: 1138324-46-5) introduces a fluorine atom at the 4-position, which enhances electronegativity and metabolic stability .
- tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate features a hydrophobic phenethyl substituent, increasing lipophilicity and membrane permeability compared to the hydrophilic aminomethyl group in the target compound .
Stereochemical Differences
- The (S)-enantiomer of the target compound (Ref: 10-F764643) is sold separately, highlighting the importance of chirality in biological systems. Enantiomers may exhibit divergent binding affinities to targets like sphingosine-1-phosphate receptors .
- tert-Butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (Ref: 10-F536086) combines fluorination with a hydroxymethyl group, altering both electronic properties and solubility compared to the aminomethyl variant .
Key Observations :
- The aminomethyl group increases molecular weight by ~14 g/mol compared to the amino analog .
- Fluorinated derivatives (e.g., CAS: 1138324-46-5) have lower molecular weights due to fluorine’s atomic mass but exhibit higher polarity .
- Hydrophobic substituents (e.g., phenethyl) result in oily physical forms, whereas hydrochloride salts are typically solids .
Pharmacological and Application Differences
- Biological Testing: The phenethyl analog (CAS: -) was evaluated for anticancer activity, leveraging its lipophilicity for membrane penetration . In contrast, the target compound’s aminomethyl group may facilitate interactions with polar enzyme active sites.
- Commercial Availability : The target compound is available in gram quantities with >95% purity for research use , while fluorinated analogs (e.g., CAS: 1138324-46-5) are marketed as "absolute" configuration products for precision drug design .
- Cost : The (S)-enantiomer of the target compound is priced at €371.00/g , reflecting the premium for chiral specificity .
Biological Activity
tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride, also known as (R)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1190890-12-0
- Molecular Formula : C10H21ClN2O2
- Molecular Weight : 236.74 g/mol
- Appearance : Typically found as a white powder or crystalline solid.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. It has been shown to modulate various signaling pathways, particularly those involved in:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes that play critical roles in metabolic pathways.
- Receptor Binding : It interacts with neurotransmitter receptors, which may influence neurological functions and psychiatric conditions.
Table 1: Summary of Biological Activities
Case Studies
Recent studies have highlighted the compound's role in various experimental models:
- Neuroprotection : In a study involving neurodegenerative disease models, this compound demonstrated protective effects against neuronal cell death induced by oxidative stress. The mechanism was linked to the activation of the Keap1-Nrf2 signaling pathway, which is crucial for antioxidant response regulation.
- Inflammation : Another study assessed the compound's effect on inflammatory markers in a murine model of lupus. The results indicated that treatment with the compound reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential use in managing autoimmune conditions .
- Pharmacokinetics : A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Results indicated favorable bioavailability and a half-life suitable for therapeutic applications .
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride typically follows a multi-step approach:
- Starting Material : The synthesis often begins with 2-(aminomethyl)pyrrolidine or its derivatives.
- Protection of the Amine Group : Introduction of the tert-butoxycarbonyl (Boc) protecting group at the nitrogen of the pyrrolidine ring to prevent unwanted side reactions.
- Formation of the Aminomethyl Functionality : This is commonly introduced via reductive amination or other amination strategies.
- Salt Formation : Conversion to the hydrochloride salt to enhance stability and solubility.
This general route ensures the selective protection of functional groups and facilitates purification.
Specific Preparation Methods
Boc Protection of Pyrrolidine Nitrogen
The nitrogen atom of 2-(aminomethyl)pyrrolidine is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions. This step is crucial to avoid side reactions during subsequent functionalizations.
- Reaction Conditions :
- Solvent: Typically dichloromethane or ethyl acetate.
- Base: Triethylamine or similar organic bases.
- Temperature: 0°C to room temperature.
- Time: Several hours until completion.
This step yields tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate as a protected intermediate.
Introduction of Aminomethyl Group
The aminomethyl group at the 2-position of the pyrrolidine ring can be installed via reductive amination using formaldehyde and a suitable reducing agent (e.g., sodium cyanoborohydride) or through other amination reactions.
- Typical Conditions :
- Formaldehyde source: Aqueous formalin or paraformaldehyde.
- Reducing agent: Sodium cyanoborohydride or sodium triacetoxyborohydride.
- Solvent: Methanol or ethanol.
- pH: Mildly acidic to neutral.
- Temperature: Room temperature to slightly elevated.
- Time: Several hours.
This step installs the aminomethyl substituent selectively on the pyrrolidine ring.
Formation of Hydrochloride Salt
The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, often anhydrous ethereal HCl or HCl in dioxane.
- Conditions :
- Solvent: Diethyl ether or dioxane.
- Temperature: 0°C to room temperature.
- Time: 1–2 hours.
This step improves the compound’s stability and water solubility, facilitating handling and storage.
Industrial Scale Synthesis Considerations
Industrial synthesis of this compound involves optimization for scale, yield, and purity:
- Use of large reactors with precise temperature and pH control.
- Automated addition of reagents and continuous monitoring (e.g., TLC, HPLC).
- Purification by crystallization or chromatography to remove impurities.
- Quality control includes NMR, HPLC, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, triethylamine, DCM, 0–25°C | Protect pyrrolidine nitrogen | Prevents side reactions |
| Aminomethyl Introduction | Formaldehyde, sodium cyanoborohydride, MeOH, RT | Introduce aminomethyl group at 2-position | Reductive amination method |
| Hydrochloride Salt Formation | HCl in ether or dioxane, 0–25°C | Convert free amine to hydrochloride salt | Enhances stability and solubility |
Research Findings and Optimization Notes
- Yield Optimization : Reaction times and temperatures are optimized to maximize yield while minimizing side products.
- Purity Control : Use of protective groups and controlled reaction conditions reduces impurities.
- Enantiomeric Purity : For chiral pyrrolidine derivatives, chiral catalysts and enantioselective synthesis methods may be employed to maintain stereochemical integrity.
- Analytical Techniques : TLC, NMR (notably Boc group protons at δ ~1.4 ppm), chiral HPLC, and mass spectrometry are used to monitor reaction progress and confirm product identity.
Q & A
Q. What are the key steps for synthesizing tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride, and how can intermediates be characterized?
The synthesis typically involves Boc protection of the pyrrolidine ring, followed by functionalization at the 2-position. For example, a related compound, (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate, is synthesized via bromination of a hydroxymethyl intermediate, with purification via column chromatography using ethanol/chloroform (1:10) . Characterization methods include:
- NMR : H and C NMR to confirm regiochemistry and stereochemistry (e.g., δ 1.45 ppm for tert-butyl protons) .
- HRMS : Validation of molecular weight (e.g., calculated [M] 318.27914 vs. observed 318.28009) .
- Chiral HPLC : To resolve enantiomers in stereospecific syntheses .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Inspect gloves for integrity before use .
- Ventilation : Work in a fume hood to avoid inhalation of hydrochloride salts, which may release acidic vapors .
- Storage : Store in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis of the Boc group .
Q. How can researchers confirm the purity and stability of this compound?
- Analytical Methods :
- HPLC : Use a C18 column with a water/acetonitrile gradient (e.g., 95% purity threshold) .
- TLC : Monitor reactions using silica gel plates and UV visualization .
- Stability Testing : Accelerated degradation studies under heat (40–60°C) and humidity (75% RH) to assess Boc group hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in stereospecific syntheses involving this compound?
- Temperature Control : Lower temperatures (0–5°C) minimize racemization during nucleophilic substitutions (e.g., bromination or amination) .
- Catalyst Screening : Use chiral auxiliaries or organocatalysts (e.g., proline derivatives) to enhance enantiomeric excess .
- Solvent Selection : Polar aprotic solvents like THF or DMF stabilize transition states in coupling reactions .
Q. What strategies resolve contradictions in spectroscopic data for structural analogs of this compound?
- X-ray Crystallography : Definitive confirmation of stereochemistry (e.g., R vs. S configuration) using single-crystal data .
- Dynamic NMR : Detect restricted rotation in hindered pyrrolidine derivatives (e.g., coalescence temperature analysis) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict H NMR shifts and compare with experimental data .
Q. How does the hygroscopic nature of the hydrochloride salt impact its use in aqueous-phase reactions?
- Lyophilization : Freeze-drying the compound reduces water content, improving solubility in organic solvents .
- Buffer Systems : Use pH-stabilized aqueous solutions (e.g., phosphate buffer, pH 7.4) to prevent Boc group cleavage .
- Alternative Salts : Compare hydrochloride with non-hygroscopic salts (e.g., trifluoroacetate) for improved handling .
Methodological Considerations
Q. What are the best practices for scaling up the synthesis of this compound while maintaining stereochemical integrity?
- Flow Chemistry : Continuous-flow systems reduce batch variability and improve heat dissipation in exothermic reactions .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
- Purification : Scale-compatible techniques like centrifugal partition chromatography (CPC) for chiral separations .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
